molecular formula C9H10BrN3 B13679583 7-Bromo-5-isopropyl-1H-benzo[d][1,2,3]triazole

7-Bromo-5-isopropyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B13679583
M. Wt: 240.10 g/mol
InChI Key: PECXVWLJCROURJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-5-isopropyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of benzo[d][1,2,3]triazoles This compound is characterized by the presence of a bromine atom at the 7th position and an isopropyl group at the 5th position on the benzo[d][1,2,3]triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-isopropyl-1H-benzo[d][1,2,3]triazole typically involves the bromination of 5-isopropyl-1H-benzo[d][1,2,3]triazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5-isopropyl-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents such as DMF or DMSO.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substituted benzo[d][1,2,3]triazoles with various functional groups.
  • Oxidized or reduced derivatives depending on the reaction conditions.

Scientific Research Applications

7-Bromo-5-isopropyl-1H-benzo[d][1,2,3]triazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and in the development of new materials with specific properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of advanced materials, including semiconductors and polymers, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 7-Bromo-5-isopropyl-1H-benzo[d][1,2,3]triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the isopropyl group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    7-Bromo-1H-benzo[d][1,2,3]triazole: Lacks the isopropyl group, which may affect its reactivity and applications.

    5-Isopropyl-1H-benzo[d][1,2,3]triazole: Lacks the bromine atom, which can influence its chemical properties and reactivity.

    7-Bromo-5-chloro-1H-benzo[d][1,2,3]triazole: Contains a chlorine atom instead of an isopropyl group, leading to different chemical and biological properties.

Uniqueness: The combination of the bromine atom and the isopropyl group in 7-Bromo-5-isopropyl-1H-benzo[d][1,2,3]triazole imparts unique chemical and biological properties, making it a valuable compound for various applications. Its distinct structure allows for specific interactions in chemical reactions and biological systems, setting it apart from other similar compounds.

Properties

Molecular Formula

C9H10BrN3

Molecular Weight

240.10 g/mol

IUPAC Name

4-bromo-6-propan-2-yl-2H-benzotriazole

InChI

InChI=1S/C9H10BrN3/c1-5(2)6-3-7(10)9-8(4-6)11-13-12-9/h3-5H,1-2H3,(H,11,12,13)

InChI Key

PECXVWLJCROURJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=NNN=C2C(=C1)Br

Origin of Product

United States

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